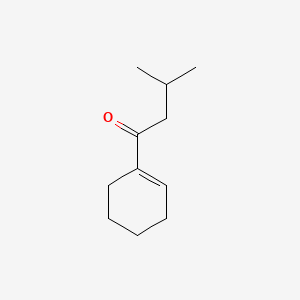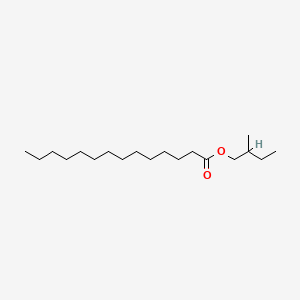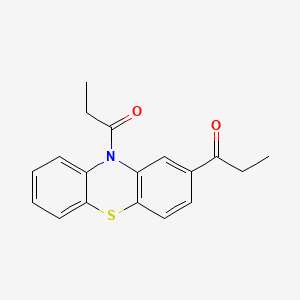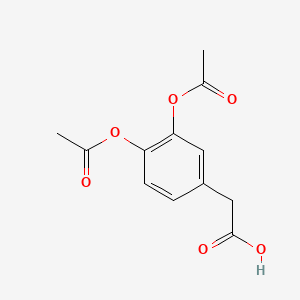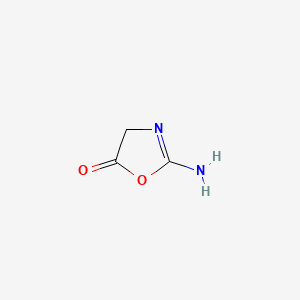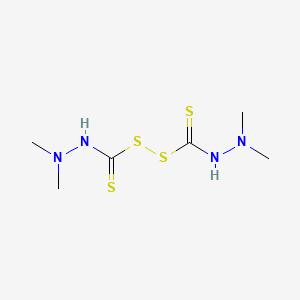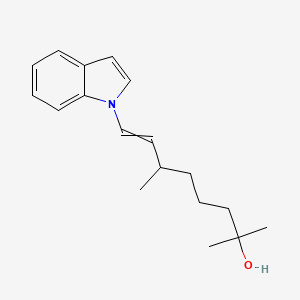
6-bromo-1,4-dimethyl-9H-carbazole
Overview
Description
6-Bromo-1,4-dimethyl-9H-carbazole is a brominated derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The bromine atom at the 6-position and the methyl groups at the 1 and 4 positions of the carbazole ring system impart unique chemical properties to this compound.
Mechanism of Action
- One potential target could be related to its antioxidant properties, as carbazole derivatives are known to scavenge free radicals and reduce oxidative stress .
- Antioxidant Effects :
Target of Action
Result of Action
Biochemical Analysis
Biochemical Properties
Carbazole derivatives, including 6-Bromo-1,4-dimethyl-9H-carbazole, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is often characterized by the electron donation of nitrogen on the carbazole ring . This property allows for efficient charge transfer from host carbazoles to connected molecules, provided by a strong π-electron conjugation .
Cellular Effects
The effects of this compound on cells are not well-studied. Carbazole derivatives have been found to have anti-tumor activities . They have been shown to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Carbazole derivatives have been shown to interact with the G protein-coupled receptor named GPR30/GPER, mediating estrogen signals . This interaction triggers the rapid ERK activation in ER-negative SkBr3 cells .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Carbazole derivatives are known for their good thermal properties and structural stability , suggesting that they may have long-term effects on cellular function.
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-documented. Carbazole derivatives have been shown to modulate carbohydrate metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Carbazole derivatives are known for their ability to be used as a hole transport layer in OLED technology , suggesting that they may interact with transporters or binding proteins.
Subcellular Localization
The subcellular localization of this compound is not well-documented. Carbazole derivatives have been shown to interact with the G protein-coupled receptor named GPR30/GPER, which is located in the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1,4-dimethyl-9H-carbazole typically involves the bromination of 1,4-dimethyl-9H-carbazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dimethylformamide (DMF). The reaction is carried out at low temperatures to ensure selective bromination at the 6-position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,4-dimethyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form 6-aryl-1,4-dimethyl-9H-carbazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, aryl boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted carbazoles can be formed.
Coupling Products: 6-Aryl-1,4-dimethyl-9H-carbazoles are typical products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
6-Bromo-1,4-dimethyl-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active compounds.
Material Science: Utilized in the development of novel polymers and materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-9H-carbazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chloro-1,4-dimethyl-9H-carbazole: Similar to the bromo derivative but with different reactivity due to the chlorine atom.
6-Aryl-1,4-dimethyl-9H-carbazoles: Products of Suzuki-Miyaura coupling reactions with various aryl groups.
Uniqueness
6-Bromo-1,4-dimethyl-9H-carbazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.
Properties
IUPAC Name |
6-bromo-1,4-dimethyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN/c1-8-3-4-9(2)14-13(8)11-7-10(15)5-6-12(11)16-14/h3-7,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEGTFNWJSDBSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3)Br)NC2=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403981 | |
| Record name | 6-bromo-1,4-dimethyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69902-42-7 | |
| Record name | 6-bromo-1,4-dimethyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


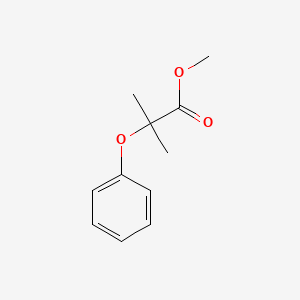
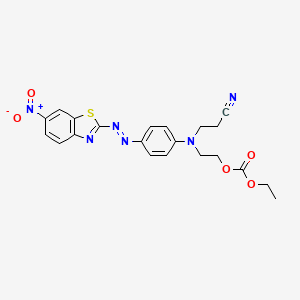
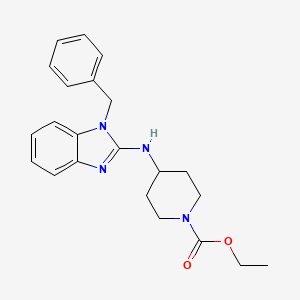

![1-[1-(Phenylmethyl)-4-piperidinyl]-1H-benzimidazole](/img/structure/B1622817.png)
